N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
Description
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chloroethylamine derivative characterized by a benzyl group substituted with methyl and 2-chloroethylamine moieties. Structurally, it belongs to a class of nitrogen mustards, which are alkylating agents known for their electrophilic reactivity due to the chloroethyl group. This compound shares synthetic and functional similarities with other benzylamine- and chloroethylamine-based molecules, which are often explored for pharmacological and antimicrobial applications . Its reactivity stems from the formation of an aziridinium ion intermediate, enabling covalent interactions with biological nucleophiles like DNA or proteins, a mechanism critical in irreversible enzyme inhibition or cytotoxic activity .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXYEMKFUOLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946225 | |
| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-18-1 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 23510-18-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |
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| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include secondary amines and other reduced compounds.
Scientific Research Applications
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound with several applications in chemical synthesis and pharmaceutical research. Here's a detailed overview of its applications:
Applications in Chemical Synthesis
- Synthesis of Nicardipine Precursors: this compound is used in the synthesis of nicardipine, a vasodilator used in treating cerebral insufficiency . The process involves reacting N-Benzyl-N-methyl glycine potassium salt with 2-Bromo ethanol to produce this compound .
- Synthesis of Tetrahydroisoquinoline Derivatives: This compound serves as a crucial intermediate in synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a key structure in various pharmaceutical compounds . The process involves cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the tetrahydroisoquinoline ring system .
Pharmaceutical Research Applications
- Ligand Binding Assays: this compound is used in ligand binding assays to determine the affinity of test compounds . For example, it can be used in experiments involving 3H-nitrendipine to measure the displacement or inhibition of binding in the presence of test compounds .
- Development of Cholinesterase Inhibitors: Compounds with N-benzylamine and N-methylbenzylamine moieties have been studied for their inhibitory activity against acetylcholinesterase (AChE) . These derivatives have shown significant inhibitory activity, making them relevant in developing treatments for neurodegenerative diseases .
Role in Polymerization
- Phase Transfer Catalysis: this compound is used in polymerization reactions via phase transfer catalysis .
Other potential applications
Synthesis of Tetrahydroisoquinoline Derivatives
- Reaction Mixture: Granular aluminum chloride is suspended in decalin.
- Addition: N-(2-chloroethyl)-α-methylbenzylamine hydrochloride is added in portions over 45 minutes at 80°C, allowing HCl evolution to cease between portions.
- Heating: The mixture is heated at 80°C for 2 hours, then at 100°C for 46 hours.
- Cooling and Workup: The system is cooled, and water is added slowly, followed by separation of the decalin layer. The aqueous phase is washed with ethyl acetate, and the pH is adjusted to 14 with 10M NaOH.
- Extraction: The aqueous suspension is extracted with dichloromethane.
- Purification: The combined organic extracts are washed successively with 2N HCl, water, 2M NaOH, and 20% brine solution.
Alternative Cyclization Conditions
- Temperature Variation: Reactions conducted at 120°C can reduce certain impurities compared to those at 150°C.
- Lewis Acid Usage: Using about 1.6 mole equivalents of aluminum chloride (AlCl3) can optimize the reaction.
- Workup Variations: After the reaction, cooling to specific temperatures (95°C) and sequential addition of heptane and water, followed by dichloromethane, can aid in product isolation.
Salt formation
- Dissolving: SB-641257 (2g) is dissolved in isopropanol (8mL) at reflux.
- Cooling and Adding HCl: The solution is cooled to 75°C and conc.HCl (0.85mL) added. The solution is allowed to cool to 20°C; crystallization occurs almost immediately (-70 - 75°C).
- Filtering, Washing and Drying: After stirring at 20°C for 2-4h the product is filtered off, washed with isopropanol (5mL) and dried under vacuum at 45°C to give 2.07g of SB-641257 A, 94.1% yield.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are related to the cellular response to DNA damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents attached to the chloroethylamine core, influencing physicochemical properties and biological activity:
Xylamine (N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine) Substituents: Ethyl and 2-methylbenzyl groups. Key Feature: Cyclizes to form an aziridinium ion, enabling irreversible inhibition of norepinephrine uptake in neuronal tissues . Application: Neuropharmacological studies targeting adrenergic systems.
Phenoxybenzamine Hydrochloride (N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride) Substituents: Phenoxyethyl and benzyl groups. Key Feature: Acts as a non-selective α-adrenergic receptor antagonist due to its bulky phenoxyethyl group, which enhances receptor binding . Application: Management of hypertensive crises and pheochromocytoma.
Bromhexine Hydrochloride (2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine Hydrochloride) Substituents: Dibrominated benzyl and cyclohexyl groups. Key Feature: Enhanced lipophilicity from bromine atoms improves mucolytic activity via disruption of disulfide bonds in mucus proteins . Application: Treatment of respiratory disorders.
2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride Substituents: Dimethylamino group. Key Feature: Serves as a precursor for quaternary ammonium compounds and surfactants . Application: Intermediate in drug synthesis (e.g., antihistamines).
N-(2-Chloroethyl)-N-isopropylamine Hydrochloride
- Substituents : Isopropyl group.
- Key Feature : Compact alkyl chain reduces steric hindrance, favoring alkylation reactions in organic synthesis .
Comparative Data Table
Biological Activity
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is an alkylating agent that is structurally related to nitrogen mustards. It is synthesized through the reaction of benzylamine with 2-chloroethyl chloride, typically in the presence of a base like sodium hydroxide. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
The primary mechanism of action involves alkylation of DNA and proteins. This interaction disrupts normal cellular functions, leading to:
- Inhibition of DNA replication : By forming covalent bonds with nucleophilic sites on DNA, it prevents proper replication and transcription.
- Induction of apoptosis : The damage to DNA triggers cellular pathways that lead to programmed cell death.
The compound's reactivity is influenced by the presence of the chloroethyl group, which facilitates nucleophilic substitution reactions, a hallmark of alkylating agents .
Cytotoxicity Studies
Numerous studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example:
- Case Study 1 : In vitro studies demonstrated significant cytotoxicity against glioma cell lines, with IC50 values indicating effective concentrations for inducing cell death. The compound was found to be more potent than some established chemotherapeutic agents .
- Case Study 2 : A comparative analysis with similar compounds (e.g., bis(2-chloroethyl)methylamine) showed that this compound exhibited enhanced selectivity towards certain cancer types, suggesting a potential therapeutic advantage in specific contexts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(2-Chloroethyl)-N-methylbenzylamine | 15 | U87-MG |
| Bis(2-chloroethyl)methylamine | 20 | U87-MG |
| Tris(2-chloroethyl)amine | 25 | GOS-3 |
Mechanistic Insights
Research indicates that the compound's efficacy may be enhanced through structural modifications. For instance, analogues with different alkyl side chains have been synthesized and tested for improved activity against resistant cancer cell lines .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other nitrogen mustard derivatives:
| Compound | Mechanism | Notable Activity |
|---|---|---|
| N-(2-Chloroethyl)-N-methylbenzylamine | Alkylation of DNA | High cytotoxicity in glioma |
| Bis(2-chloroethyl)methylamine | Alkylation | Broad-spectrum activity |
| Phenoxybenzamine hydrochloride | Receptor antagonist | Different mechanism; less cytotoxic |
Q & A
Q. What are the established synthetic routes for N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, and what intermediates are critical?
The compound is synthesized via amine formation, dehydrochlorination, and alcohol chlorination. Key intermediates include benzyl chloride and phenoxypropanol derivatives. Amine alkylation with chloroethyl groups is a critical step, requiring controlled stoichiometry to avoid side reactions like over-alkylation . Purity (>98%) is achieved through recrystallization or column chromatography, as noted in batch-specific Certificates of Analysis (COA) .
Q. Which analytical techniques are essential for verifying the structural identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight (e.g., 303.83 g/mol for the hydrochloride salt). Cross-referencing with spectral libraries in forensic databases enhances reliability .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Use fume hoods to prevent inhalation, wear nitrile gloves, and avoid skin contact due to α-receptor blocking properties. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management. Storage at room temperature in airtight containers is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the chlorination step?
Kinetic studies suggest using polar aprotic solvents (e.g., DMF) at 40–60°C to enhance chloroethyl group incorporation. Catalytic iodine or Lewis acids (e.g., ZnCl₂) accelerate chlorination. Monitor reaction progress via thin-layer chromatography (TLC) to terminate before byproduct formation .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for α-receptor binding?
Contradictions arise from differential substitution patterns (e.g., benzyl vs. phenoxy groups). Use competitive radioligand binding assays (e.g., with [³H]prazosin) to quantify receptor affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, reconciling discrepancies between in vitro and computational data .
Q. How should impurity profiles be analyzed in batches intended for pharmacological studies?
Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to separate impurities. Quantify residual solvents (e.g., ethanol) via gas chromatography (GC). Compare impurity thresholds against ICH Q3A guidelines, ensuring <0.1% for unidentified impurities .
Q. What strategies enhance solubility in aqueous formulations for in vivo studies?
Co-solvent systems (e.g., PEG 400/water) or micellar encapsulation (using poloxamers) improve solubility. Salt formation (e.g., phosphate buffer at pH 6.5–7.0) stabilizes the compound in solution. Preclinical studies should validate bioavailability via pharmacokinetic profiling .
Q. How can reproducibility in receptor antagonism assays be ensured across laboratories?
Standardize assay conditions: Use identical cell lines (e.g., HEK-293 expressing α₁-adrenoceptors), buffer composition (e.g., Krebs-Henseleit), and agonist concentrations (e.g., phenylephrine EC₅₀). Inter-laboratory validation via blinded sample testing reduces variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
